molecular formula C12H21N3O2 B14644664 N'-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propylurea CAS No. 55808-75-8

N'-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propylurea

Cat. No.: B14644664
CAS No.: 55808-75-8
M. Wt: 239.31 g/mol
InChI Key: VMEMYPZAZIWAGW-UHFFFAOYSA-N
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Description

N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propylurea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a tert-butyl group attached to an oxazole ring, which is further connected to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propylurea typically involves the reaction of 5-tert-butyl-1,2-oxazole-3-carboxylic acid with N-methyl-N-propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propylurea may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted urea compounds.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propylurea is unique due to its specific structural features, such as the presence of both a tert-butyl group and a urea moiety

Properties

CAS No.

55808-75-8

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

3-(5-tert-butyl-1,2-oxazol-3-yl)-1-methyl-1-propylurea

InChI

InChI=1S/C12H21N3O2/c1-6-7-15(5)11(16)13-10-8-9(17-14-10)12(2,3)4/h8H,6-7H2,1-5H3,(H,13,14,16)

InChI Key

VMEMYPZAZIWAGW-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C(=O)NC1=NOC(=C1)C(C)(C)C

Origin of Product

United States

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